molecular formula C13H13NOS2 B2967194 N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide CAS No. 1207029-13-7

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide

Cat. No.: B2967194
CAS No.: 1207029-13-7
M. Wt: 263.37
InChI Key: LJLOHHRTNOPGSX-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a cyclopropane ring fused to a thiophene moiety. Its structure includes two thiophene rings: one as part of the cyclopropylmethyl group and another as the carboxamide backbone.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLOHHRTNOPGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring One common approach is the cyclization of thiophene-2-carboxylic acid with appropriate reagents to form the cyclopropyl derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, thiophene derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide may be explored for its biological activity in these areas.

Medicine: In medicine, this compound could be investigated for its therapeutic potential. Its structural similarity to other biologically active thiophene derivatives suggests it may have pharmacological properties worth exploring.

Industry: In industry, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. This compound could be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several thiophene carboxamides and related derivatives. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight Noted Properties/Activities Reference
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide Cyclopropyl group bridging thiophene and methyl-carboxamide; dual thiophene rings C₁₄H₁₄N₂OS₂ 306.4 Structural focus on conformational rigidity from cyclopropane; potential CNS activity
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl substituent; single thiophene-carboxamide C₁₁H₈N₂O₃S 248.3 Antibacterial/antifungal activity; crystal packing with weak C–H⋯O/S interactions
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Nitrothiophene core; thiazole-phenyl substituent C₁₅H₁₂N₄O₃S₂ 360.4 Narrow-spectrum antibacterial activity; synthesized via HATU-mediated coupling
4-Bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide Cyclopentyl group (vs. cyclopropyl); bromine substituent on thiophene C₁₅H₁₆BrNOS₂ 370.3 Increased steric bulk from cyclopentane; halogenation may enhance metabolic stability
beta-Hydroxythiofentanyl Piperidine core; hydroxyl-thiophenylethyl group; opioid receptor affinity C₂₁H₂₇N₂O₂S 358.5 Opioid analgesic potency; structural similarity in thiophene and carboxamide motifs

Key Differences and Implications

Cyclopropane vs. Cyclopropane’s rigidity may reduce metabolic degradation, a feature exploited in CNS-targeting drugs .

Substituent Effects :

  • The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide enhances electrophilicity, likely contributing to antibacterial activity. In contrast, the target compound lacks electron-withdrawing groups, suggesting divergent biological targets.
  • Bromination in ’s compound could improve lipophilicity and membrane permeability compared to the parent structure .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods seen in and , involving carbodiimide-mediated (e.g., HATU) coupling of thiophene carbonyl chloride with amines .
  • Beta-hydroxythiofentanyl’s synthesis () employs piperidine functionalization, highlighting divergent pathways for opioid vs. antimicrobial carboxamides .

Pharmacological Profiles :

  • Thiophene carboxamides with nitro/thiazole groups () show antibacterial activity, while fentanyl analogs () target opioid receptors. The target compound’s unsubstituted thiophene and cyclopropane motifs may favor CNS applications, though this remains speculative without direct data .

Structural Analysis

  • Dihedral Angles : N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between aromatic rings, influencing crystal packing and solubility. The cyclopropane in the target compound may enforce near-planar geometry, altering intermolecular interactions .

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}O1_{1}S2_{2}
  • Molecular Weight : 252.36 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Research indicates that thiophene compounds can inhibit viral entry by targeting specific proteins involved in the virus's life cycle. For instance, docking studies have shown that these compounds can bind effectively to the glycoprotein complex of the Ebola virus, potentially preventing its fusion with host cells .

Table 1: Antiviral Activity of Thiophene Derivatives

CompoundEC50 (μM)Mechanism of Action
Thiophene 10.19Inhibits GP1-GP2 interaction
Thiophene 535.0Disrupts viral membrane fusion
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have demonstrated notable cytotoxicity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism involves the inhibition of topoisomerase I, which is crucial for DNA replication and repair in cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)Reference
MCF-7TBD
MDA-MB-468TBD

Study 1: Molecular Docking and Dynamics Simulations

A study utilized molecular docking simulations to evaluate the binding affinity of thiophene derivatives to viral proteins. The results indicated that specific modifications to the thiophene structure could enhance binding efficiency and biological activity .

Study 2: In Vitro Evaluation of Anticancer Activity

In another study, a series of thiophene-based compounds were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The results revealed that compounds similar to this compound exhibited significant antiproliferative effects, leading to further investigations into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide bond formation between a thiophene carbonyl chloride derivative and a cyclopropane-containing amine. For example, in analogous syntheses, 2-thiophenecarbonyl chloride is reacted with substituted anilines in acetonitrile under reflux (1–2 hours) . Key steps include purification via solvent evaporation or recrystallization. Characterization typically involves melting point determination, NMR, and IR spectroscopy to confirm amide bond formation and cyclopropane integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the thiophene rings, cyclopropane, and amide groups. For example, cyclopropane protons appear as distinct multiplets in δ 1.0–2.0 ppm .
  • IR Spectroscopy : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and thiophene C-S (~600–700 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves cyclopropane geometry and intermolecular interactions (e.g., C–H⋯O/S) in the crystal lattice .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles in thiophene carboxamides be resolved?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., between thiophene and benzene rings) arise from substituent effects or packing forces. To address this:

  • Compare homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide vs. thiophene analogs) to identify trends .
  • Refine hydrogen atom positions using Fourier maps and adjust Uiso values for non-classical interactions (e.g., C–H⋯O/S) .
  • Use software like SHELXL for parameter optimization, ensuring data-to-parameter ratios > 15:1 to minimize overfitting .

Q. What strategies improve reaction yields in cyclopropane-containing thiophene derivatives?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates during cyclopropane formation .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd) for stereoselective cyclopropanation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity by minimizing side reactions .

Q. How should researchers design bioactivity assays for this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
  • Mechanistic Studies : Probe genotoxicity via comet assays or bacterial reverse mutation tests (Ames test), referencing protocols for thiophene carboxanilides .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activities of thiophene carboxamides?

  • Methodological Answer : Variations in antimicrobial potency may stem from:

  • Structural Analogues : Subtle changes (e.g., nitro vs. methyl substituents) alter lipophilicity and target binding .
  • Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hours) to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates.

Tables for Comparative Analysis

Parameter N-(2-Nitrophenyl)thiophene-2-carboxamide N-(Pyridin-2-yl)methyl Analogue
Dihedral Angle (Thiophene vs. Aromatic Ring)13.53° (Molecule A), 8.50° (Molecule B)79.64° (Pyridine-Thiophene)
Hydrogen BondingC–H⋯O/S interactions, S(6) ring motifN–H⋯O, π-π stacking
Melting Point397 KNot reported

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